molecular formula C12H22N2O2 B8748928 t-Butyl 2-(4-methylcyclohexylidene)hydrazinecarboxylate

t-Butyl 2-(4-methylcyclohexylidene)hydrazinecarboxylate

Cat. No. B8748928
M. Wt: 226.32 g/mol
InChI Key: HMQQEECSFRZKJO-UHFFFAOYSA-N
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Patent
US07268128B2

Procedure details

To a 230 ml hexane solution of 23.6 ml (192 mmol) of 4-methylcyclohexanone, 25.5 g (192 mg) of t-butyl carbazate was added, followed by heating the mixture under reflux for 20 minutes. Then, the reaction mixture was brought to room temperature, and precipitated solids were collected by filtration to obtain 38.7 g (89%) of the captioned compound.
Quantity
23.6 mL
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[C:9]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])(=[O:12])[NH:10][NH2:11]>CCCCCC>[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[N:11][NH:10][C:9]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
23.6 mL
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
Quantity
25.5 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
230 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated solids
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(CC1)=NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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